1-acetylindole-3-carboxylic Acid
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Overview
Description
1-acetylindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-acetylindole-3-carboxylic Acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-acetylindole-3-carboxylic Acid undergoes several types of chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts . Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-acetylindole-3-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetylindole-3-carboxylic Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-acetylindole-3-carboxylic Acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific acetyl and carboxylic acid groups, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-acetylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-6H,1H3,(H,14,15) |
InChI Key |
GHLPNUSFQJHAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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